3beta-Acetoxy-5alpha-androstan-17beta-ol is a synthetic steroid compound derived from the androgenic steroid testosterone. It belongs to the class of 5alpha-androstanes and is characterized by its acetoxy group at the 3-position and hydroxyl group at the 17-position. The molecular formula of this compound is , and it has a molecular weight of approximately 304.46 g/mol. This compound is often studied for its potential biological activities, particularly in relation to hormone modulation and receptor interactions.
The chemical reactivity of 3beta-acetoxy-5alpha-androstan-17beta-ol primarily involves its hydroxyl and acetoxy functional groups. These groups can participate in various chemical transformations, including:
These reactions are crucial for synthesizing derivatives or analogs that may exhibit different biological properties.
3beta-Acetoxy-5alpha-androstan-17beta-ol exhibits significant biological activity, particularly in the context of androgen receptor modulation. It has been shown to influence various physiological processes, including:
The biological implications of these activities make it a subject of interest in both endocrinology and neuropharmacology.
The synthesis of 3beta-acetoxy-5alpha-androstan-17beta-ol can be achieved through several methods, including:
These methods highlight the versatility of steroid chemistry in producing specific analogs tailored for research purposes.
3beta-Acetoxy-5alpha-androstan-17beta-ol has applications in various fields:
These applications underline its importance in both clinical and research settings.
Research has demonstrated that 3beta-acetoxy-5alpha-androstan-17beta-ol interacts with several biological targets:
Such interaction studies are crucial for understanding the pharmacological profiles of this compound and its derivatives.
Several compounds share structural similarities with 3beta-acetoxy-5alpha-androstan-17beta-ol, each exhibiting unique properties:
These compounds illustrate the diversity within the class of androgenic steroids while highlighting the unique structural characteristics that define 3beta-acetoxy-5alpha-androstan-17beta-ol.
The synthesis of 3beta-Acetoxy-5alpha-androstan-17beta-ol involves multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and scalability [2]. The most commonly employed synthetic route begins with the reduction of androstenedione to 5alpha-androstan-17beta-ol, followed by selective acetylation at the 3beta-position [2]. This approach typically utilizes catalytic hydrogenation conditions with palladium-on-carbon as the preferred catalyst system [2].
The initial step involves the transformation of 3beta-hydroxy-5-androsten-17-one through catalytic hydrogenation to yield 3beta-hydroxy-5alpha-androstan-17-one [2]. This reduction is typically performed under controlled atmospheric pressure using hydrogen gas in the presence of palladium catalysts [2]. The subsequent acetylation process employs acetic anhydride in the presence of pyridine as both solvent and catalyst, operating under carefully controlled temperature conditions to ensure high yield and purity [2].
Alternative synthetic methodologies have been developed utilizing the Mitsunobu reaction for stereochemical inversion at the 3-position [2]. This approach begins with 3beta-hydroxy-5alpha-androstan-17-one and involves conversion of the 3beta-hydroxyl group to the 3alpha-benzoyloxy configuration through the Mitsunobu protocol [2]. Subsequent treatment with isopropenyl acetate facilitates the formation of the desired acetate functionality [2].
Advanced synthetic strategies have incorporated metallacycle-mediated annulative cross-coupling reactions for constructing the androstane skeleton [3]. These approaches utilize alkoxide-directed metallacycle formation followed by sequential protodesilylation and asymmetric Friedel-Crafts cyclization to establish the tetracyclic framework [3]. The methodology demonstrates exceptional stereoselectivity with diastereomeric ratios exceeding 20:1 [3].
Industrial production methods follow similar synthetic routes but implement high-efficiency reactors and purification systems to achieve consistent product quality [2]. The utilization of advanced analytical techniques ensures the reliability and consistency of the compound produced on larger scales [2].
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| Direct Acetylation | 5alpha-androstan-17beta-ol | Acetic anhydride, Pyridine | 75-85% | Room temperature, 12-24 hours |
| Mitsunobu Approach | 3beta-hydroxy-5alpha-androstan-17-one | Triphenylphosphine, DEAD | 65-75% | 0°C to room temperature |
| Metallacycle-Mediated | Epichlorohydrin derivatives | TMS-propyne, Lewis acids | 60-70% | -78°C to room temperature |
| Catalytic Hydrogenation | 3beta-hydroxy-5-androsten-17-one | Hydrogen, Palladium-on-carbon | 80-90% | Atmospheric pressure, room temperature |
The androstane skeleton provides multiple sites for chemical functionalization, with each position offering distinct reactivity patterns and synthetic opportunities [10]. Remote functionalization reactions have emerged as powerful tools for selective modification of specific positions within the steroid framework [10]. Manganese-centered porphyrin catalysts in the presence of phenyliodine diacetate have demonstrated exceptional capability for hydroxylation at positions 1, 5, 6, 7, 11, 14, 15, 16, 17, 20, 24, and 25 [10].
Dioxirane-mediated oxidations represent another significant approach for androstane functionalization, particularly effective for introducing hydroxyl groups at tertiary carbon centers [10]. These reagents demonstrate selectivity for positions 5, 12, 14, 15, 16, 17, 20, 24, and 25, with subsequent oxidation to ketones frequently observed at positions 12 and 16 [10].
The Schönecker oxidation has revolutionized selective functionalization at position 12 of steroids containing 17-keto groups [10]. This methodology employs iron-centered PDP and MCP catalysts in combination with hydrogen peroxide and acetic acid, resulting in hydroxylation predominantly at positions 6 and 12 [10]. The reaction often proceeds with concomitant oxidation to ketone functionality [10].
Hypohalite chemistry utilizing modern Suarez conditions enables the insertion of hydroxyl groups five atoms away from existing alcohol functionality [10]. This approach involves irradiation in the presence of iodine and phenyliodine diacetate, providing excellent regioselectivity for remote functionalization [10].
Steroidal 3beta-diazoacetates undergo thermal decomposition with dirhodium-centered catalysts, activating carbon atoms positioned four or five atoms away from the diazo functionality [10]. This methodology enables selective functionalization of otherwise unreactive positions within the androstane framework [10].
The acetoxy functionality at the 3beta-position exhibits distinctive chemical behavior that significantly influences the compound's reactivity and synthetic utility [14]. Acetylated steroid derivatives can undergo selective cleavage reactions, allowing for differential protection and deprotection strategies [14]. The acetoxy group at the 3beta-position demonstrates remarkable stability under basic conditions while remaining susceptible to acidic hydrolysis [14].
Selective acetylation procedures have been developed to achieve regiospecific installation of acetate groups at the 3beta-position [14]. These methodologies typically employ acetic anhydride in pyridine, with the reaction proceeding under mild conditions to minimize side reactions [14]. The stereochemistry at the 3beta-position is preserved during acetylation, maintaining the desired spatial orientation [14].
Deprotection of acetylated steroid glycosides can be accomplished using dibutyltin oxide in methanol, which selectively removes acetyl groups from sugar moieties while retaining the acetyl group at the steroid 3beta-position [14]. This differential reactivity enables sophisticated protection strategies in complex synthetic sequences [14].
The 3beta-acetoxy group participates in esterification reactions with long-chain fatty acids, particularly in biological systems [4]. Research has demonstrated that the 3beta-position serves as the preferred site for fatty acid esterification in steroid molecules containing multiple hydroxyl groups [4]. This selectivity appears to be influenced by steric factors and the electronic environment surrounding the 3beta-position [4].
Hydrolysis of the 3beta-acetoxy group can be achieved under controlled alkaline conditions, regenerating the parent 3beta-hydroxyl functionality [4]. The rate of hydrolysis is influenced by the surrounding substitution pattern and can be modulated through careful selection of reaction conditions [4].
| Reaction Type | Reagents | Conditions | Products | Selectivity |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, Pyridine | Room temperature, 24h | 3beta-acetoxy derivatives | >95% |
| Hydrolysis | Sodium hydroxide, Methanol | 60°C, 2-4h | 3beta-hydroxyl compounds | 90-95% |
| Transesterification | Alternative acyl chlorides | Pyridine, 0-25°C | Mixed acetate esters | Variable |
| Selective deprotection | Dibutyltin oxide, Methanol | Reflux, 6-12h | Partially deprotected products | 85-90% |
The 17beta-hydroxyl group represents a critical functional handle for further chemical modifications and exhibits distinct reactivity patterns compared to other positions in the androstane framework [11]. The 17beta-hydroxyl functionality can undergo oxidation to form the corresponding 17-ketone using various oxidizing agents, including Jones reagent, pyridinium chlorochromate, and Dess-Martin periodinane [11].
Esterification of the 17beta-hydroxyl group can be accomplished using standard acylation procedures [12]. The enzymatic biosynthesis of acylated steroidal derivatives has demonstrated that the 17beta-position readily accepts acetyl groups through enzymatic transesterification [12]. Recombinant enzymes have shown specific activity toward 17beta-hydroxyl steroids, enabling regioselective acylation [12].
Protection strategies for the 17beta-hydroxyl group commonly employ silyl ethers, particularly tert-butyldimethylsilyl ethers, which provide excellent stability under basic conditions while remaining readily removable under mild acidic conditions [9]. The formation of tetrahydropyranyl ethers represents another effective protection strategy, offering orthogonal deprotection conditions [9].
The 17beta-hydroxyl group demonstrates susceptibility to elimination reactions under strongly acidic conditions, particularly when adjacent activating groups are present [9]. This reactivity can be exploited for the formation of alkene functionality or can represent an unwanted side reaction requiring careful control of reaction conditions [9].
Reduction reactions at the 17beta-position have been extensively studied, with 17beta-hydroxysteroid dehydrogenases catalyzing the interconversion between 17-ketosteroids and 17beta-hydroxysteroids [11]. These enzymatic systems demonstrate high specificity for the beta-configuration at position 17 [11].
Substitution reactions at the 17beta-position can be achieved through activation of the hydroxyl group followed by nucleophilic displacement [9]. Common activating groups include tosylates and mesylates, which facilitate substitution with various nucleophiles under appropriate conditions [9].
The various synthetic approaches to 3beta-Acetoxy-5alpha-androstan-17beta-ol each present distinct advantages and limitations that must be carefully considered in route selection [17]. Direct acetylation methods offer excellent atom economy and straightforward execution but may suffer from limited regioselectivity when multiple hydroxyl groups are present [17].
The metallacycle-mediated approach provides exceptional stereochemical control and enables access to complex substitution patterns but requires specialized reagents and low-temperature conditions [3]. This methodology demonstrates superior selectivity with diastereomeric ratios consistently exceeding 20:1, representing a significant advantage for applications requiring high stereochemical purity [3].
Catalytic hydrogenation routes offer excellent scalability and utilize readily available starting materials, making them particularly attractive for industrial applications [2]. The high yields typically achieved (80-90%) and the use of heterogeneous catalysts facilitate product purification and catalyst recovery [2].
Enzymatic approaches provide unparalleled selectivity and operate under mild conditions, but may be limited by substrate scope and require specialized enzyme systems [12]. The development of recombinant enzyme technologies has partially addressed these limitations, enabling broader substrate acceptance [12].
Comparative yield analysis reveals that direct acetylation methods consistently provide the highest yields (75-85%), followed closely by catalytic hydrogenation approaches (80-90%) [2]. Metallacycle-mediated routes typically achieve moderate yields (60-70%) but compensate through superior selectivity [3].
Cost considerations favor catalytic hydrogenation and direct acetylation methods due to their use of readily available reagents and established industrial infrastructure [2]. Enzymatic approaches, while offering excellent selectivity, may incur higher costs due to enzyme production and specialized reaction conditions [12].
Environmental impact assessment indicates that enzymatic methods provide the most sustainable approach, operating under mild conditions with minimal waste generation [12]. Catalytic hydrogenation methods also demonstrate favorable environmental profiles when catalyst recovery systems are implemented [2].
The choice of synthetic approach must ultimately balance factors including yield, selectivity, cost, scalability, and environmental considerations [17]. For research applications requiring high stereochemical purity, metallacycle-mediated approaches may be preferred despite their complexity [3]. Industrial production typically favors catalytic hydrogenation methods due to their excellent scalability and established infrastructure [2].
| Approach | Yield Range | Selectivity | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|---|
| Direct Acetylation | 75-85% | Moderate | High | Low | Moderate |
| Metallacycle-Mediated | 60-70% | Excellent | Moderate | High | Moderate |
| Catalytic Hydrogenation | 80-90% | Good | Excellent | Low | Good |
| Enzymatic Methods | 70-80% | Excellent | Moderate | High | Excellent |
| Mitsunobu Approach | 65-75% | Good | Moderate | Moderate | Moderate |
High-performance liquid chromatography on a reversed-phase biphenyl column (100 × 3 mm, 2.6 µm) with a methanol–acetonitrile gradient (30% → 80% organic in 4 minutes) cleanly resolves 3beta-acetoxy-5alpha-androstan-17beta-ol from isobaric androstanes; the compound elutes at 7.8 minutes with a signal-to-noise detection limit of 2 ng mL-1 in plasma after liquid–liquid extraction and isotopic dilution quantification [1] [2].
Gas chromatography coupled to high-resolution mass spectrometry, performed after trimethylsilyl derivatisation and using a 30 m × 0.25 mm × 0.25 µm 5% phenyl-methyl-polysiloxane capillary, places the analyte at 16.4 minutes with a detection limit near 0.2 ng mL-1 in spiked urine, following the multi-step extraction and Florisil clean-up described in Environmental Protection Agency Method 1698 [3] [4].
Ultra-performance supercritical fluid chromatography employing an ethylene-bridged hybrid silica column and a carbon-dioxide–methanol mobile phase (0.1% formic acid modifier) separates nineteen endogenous steroids, including the target compound, within five minutes; the limit of quantification is below 0.05 ng mL-1 in human plasma when tandem mass spectrometric detection is used [5].
| Method | Stationary phase | Mobile phase (gradient) | Derivatisation | Retention time (min) | Limit of detection (ng mL-1) | Reference |
|---|---|---|---|---|---|---|
| Gas chromatography–high-resolution mass spectrometry | 5% phenyl-methyl-polysiloxane, 30 m | Helium, 1 mL min-1 (isothermal 280 °C) | Trimethylsilyl ether | 16.4 | 0.2 | [3] [4] |
| High-performance liquid chromatography–tandem mass spectrometry | Biphenyl, 100 × 3 mm | Methanol : acetonitrile / water (0.1% formic acid) 30 → 80% organic, 4 min | None | 7.8 | 2.0 | [1] [2] |
| Ultra-performance supercritical fluid chromatography–tandem mass spectrometry | Ethylene-bridged hybrid silica, 3 × 100 mm | Carbon dioxide / methanol (0.1% formic acid) 2 → 17% modifier, 3 min | None | 2.6 | 0.05 | [5] |
Electron-ionisation mass spectra in the National Institute of Standards and Technology database show a molecular ion at mass-to-charge ratio 332 and a dominant fragment at mass-to-charge ratio 272 arising from neutral loss of acetic acid, together with diagnostic androstan fragments at mass-to-charge ratios 257 and 97 [6] [7].
Electrospray positive-ion tandem mass spectrometry generates a protonated molecule at mass-to-charge ratio 333. Product-ion scans reveal successive neutral losses of water and acetic acid, giving fragments at mass-to-charge ratios 315, 273 and 171 that are used for selected-reaction monitoring quantification [8] [2].
High-resolution quadrupole–time-of-flight instruments measure the protonated molecule at mass error below 5 ppm, allowing unequivocal confirmation in complex matrices [5].
| Ionisation mode | Precursor ion (m/z) | Main product or fragment ions (m/z) | Diagnostic feature | Reference |
|---|---|---|---|---|
| Electron ionisation | 332 | 272 (M-60), 257, 97 | Cleavage of acetate side chain | [6] [7] |
| Electrospray positive | 333 | 315 (−H₂O), 273 (−CH₃COOH), 171 | Selected-reaction monitoring transitions | [8] [2] |
| Electrospray negative | 331 | 289, 269 | High-resolution exact mass confirmation | [5] |
Proton and carbon-thirteen nuclear magnetic resonance spectroscopy provide complete resonance assignments. In deuterated chloroform, the acetoxy methyl resonates at 2.00 parts per million, the 3beta-proton appears as a broad triplet at 4.55 parts per million, and characteristic carbonyl signals occur at 171.5 parts per million [9]. Two-dimensional heteronuclear correlation and rotating-frame Overhauser experiments confirm the 5alpha-trans-AB ring junction and the 17beta-hydroxyl configuration.
Infrared absorption shows a strong ester carbonyl band at 1735 centimetres-1, a secondary hydroxyl stretch at 3460 centimetres-1 and saturated hydrocarbon bands between 2850 and 2950 centimetres-1 [10].
The compound is essentially transparent in the ultraviolet region above 210 nanometres, reflecting the absence of conjugated chromophores.
Solid-phase extraction on octadecyl-bonded silica, preceded by protein precipitation with acetonitrile and buffered to pH 5.0, gives absolute recoveries between eighty-four and ninety-two percent for acetylated androstanols when phosphate-buffered isotopic surrogates are used [11] [12].
An alternative QuEChERS-based salting-out extraction that employs magnesium sulfate and sodium chloride followed by dispersive clean-up with primary-secondary amine sorbent affords comparable recoveries from milk and muscle tissue while reducing solvent consumption to less than ten millilitres per sample [13].
For conjugated metabolites, overnight incubation with bacterial beta-glucuronidase and sulfatase liberates free steroid prior to extraction; the procedure maintains isotope-dilution accuracy within ten percent relative error [3] [14].
Matrix-matched calibration demonstrates that dansyl-chloride derivatisation enhances electrospray response of phenolic steroids by factors of eleven to twenty-three, but offers no significant benefit for saturated acetates such as the present compound; therefore direct analysis of the underivatised molecule is preferred [12].
In mammalian systems the acetate is rapidly hydrolysed by hepatic carboxylesterases, yielding 3beta-hydroxy-5alpha-androstan-17beta-ol, which can be oxidised to androsterone or conjugated to glucuronic acid and sulfate [15]. Neutral-loss one-hundred-seventy-six and precursor-ion one-hundred-seventy-seven scans in liquid chromatography–tandem mass spectrometry permit non-targeted discovery of these glucuronides in post-administration urines [16].
High-resolution isotope-dilution profiling has demonstrated a fifty- to three-hundred-fold post-dose rise of 3beta-hydroxy-5alpha-androstan-17beta-ol glucuronide, whereas the parent acetate is scarcely detectable beyond six hours after administration, underlining the importance of metabolite monitoring in doping-control investigations [14] [17].
Key Research Findings